N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with two methyl groups and a dioxido moiety at positions 1,3 and 2, respectively. The 5-position of the heterocycle is linked via an amide bond to a cyclopentanecarboxamide group bearing a thiophen-2-yl substituent. While specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., ) indicate relevance in drug discovery, particularly in targeting enzymes or receptors via heterocyclic binding motifs.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-20-14-8-7-13(12-15(14)21(2)26(20,23)24)19-17(22)18(9-3-4-10-18)16-6-5-11-25-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXJZPIAWHWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
- Structure: Shares the benzo[c][1,2,5]thiadiazole core but substitutes the cyclopentane-thiophene moiety with a 4-phenyltetrahydro-2H-pyran group.
- The tetrahydro-2H-pyran ring introduces an oxygen atom, enhancing polarity compared to the cyclopentane ring.
- Molecular Formula: C20H23N3O4S (vs. target compound’s estimated C19H21N3O3S2). The additional oxygen and sulfur in the target compound may affect solubility and metabolic stability.
- Structure: Features a cyclopropanecarboxamide linked to a benzo[1,3]dioxol-5-yl group and a fluorophenyl-substituted thiazole.
- Key Differences: Cyclopropane’s ring strain may increase reactivity compared to the cyclopentane in the target compound.
- Structure: Contains a 4-(methylthio)benzoyl-substituted thiazole and a benzo[1,3]dioxol-5-yl group.
- Key Differences:
Physicochemical Properties
*Estimated based on structural analysis; exact data unavailable in evidence.
Inferred Bioactivity
While direct pharmacological data are absent, structural trends suggest:
Q & A
Q. Q1: What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
A: The compound’s core structure involves a benzo[c][1,2,5]thiadiazole ring fused with a cyclopentane-carboxamide moiety. A plausible synthetic route could involve:
- Step 1: Cyclization of a substituted benzothiadiazole precursor using iodine and triethylamine in DMF, as demonstrated in similar thiadiazole syntheses (e.g., cyclization of N-(2,2,2-trichloroethyl)carboxamides to form thiadiazole derivatives ).
- Step 2: Coupling the thiophen-2-yl group via palladium-catalyzed cross-coupling or nucleophilic substitution.
Optimization may involve adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for rapid cyclization ), and stoichiometric ratios of reagents.
Q. Q2: Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?
A: Key techniques include:
- 1H/13C NMR: Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm for dimethyl substituents). The benzo[c]thiadiazole ring’s sulfone group (2,2-dioxido) deshields adjacent protons .
- IR Spectroscopy: Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1750 cm⁻¹ .
- X-ray Crystallography: Resolve steric effects in the cyclopentane-carboxamide moiety, as done for analogous thiadiazole-triazine hybrids .
Q. Q3: How can solubility and stability be assessed under experimental conditions?
A:
- Solubility: Test in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC.
- Stability: Monitor degradation via LC-MS under varying pH (e.g., pH 2–10) and temperatures (25–60°C). Thiadiazole sulfone groups are typically stable but may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. Q4: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
A:
- Core Modifications: Synthesize derivatives with substituents on the thiophene (e.g., halogens) or benzo[c]thiadiazole rings (e.g., nitro, amino groups) to assess electronic effects.
- Biological Assays: Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination), comparing activity to known thiadiazole-based antimicrobial/anticancer agents .
- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. Q5: What computational methods are suitable for predicting binding mechanisms with biological targets?
A:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The thiophene and sulfone groups may form π-π stacking or hydrogen bonds .
- MD Simulations: Assess binding stability (50–100 ns runs) in explicit solvent (e.g., TIP3P water) to identify key residues in target proteins .
Q. Q6: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
A:
- Pharmacokinetic Profiling: Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance or insufficient tissue penetration .
- Formulation Optimization: Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
Q. Q7: What strategies are recommended for scaling up synthesis while maintaining purity?
A:
- Process Control: Implement inline FTIR or PAT (Process Analytical Technology) to monitor cyclization and coupling steps in real time .
- Purification: Use preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures to isolate high-purity (>95%) product .
Q. Q8: How can the compound’s potential as a fluorescent probe or imaging agent be evaluated?
A:
- Photophysical Analysis: Measure fluorescence quantum yield (e.g., using quinine sulfate as a reference) and Stokes shift in solvents of varying polarity. The benzo[c]thiadiazole core may exhibit solvatochromism .
- Cell Imaging: Test uptake in live cells (e.g., HeLa) via confocal microscopy, with counterstaining (e.g., DAPI for nuclei) .
Methodological Considerations
Q. Q9: What are best practices for validating analytical methods (e.g., HPLC) for this compound?
A:
- Linearity: Prepare calibration curves (0.1–100 µg/mL) in triplicate (R² > 0.99).
- Precision: Assess intra-day/inter-day variability (<2% RSD for retention time and peak area) .
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
Q. Q10: How should researchers address discrepancies between computational predictions and experimental results?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
